(2R)-2-Amino-5-cyanopentanoic acid
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Overview
Description
(2R)-2-Amino-5-cyanopentanoic acid is an organic compound with the molecular formula C6H10N2O2 It is a derivative of the amino acid lysine, where the ε-amino group is replaced by a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-5-cyanopentanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of an amine with a cyanoacetate under basic conditions. For example, the reaction of an appropriate amine with methyl cyanoacetate in the presence of a base such as sodium hydride can yield the desired cyanoacetamide intermediate, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method is the direct cyanoacetylation of amines using ethyl cyanoacetate under solvent-free conditions at elevated temperatures. This method offers the advantage of being environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-5-cyanopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Amino-5-cyanopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-5-cyanopentanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The cyano group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-3-hydroxypropanoic acid: Similar in structure but with a hydroxyl group instead of a cyano group.
(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: Similar in structure but with a methoxy and oxo group instead of a cyano group.
Uniqueness
(2R)-2-Amino-5-cyanopentanoic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group can participate in a wider range of chemical reactions and can form stronger interactions with biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
(2R)-2-amino-5-cyanopentanoic acid |
InChI |
InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
AAWKBLYYEHJYCW-RXMQYKEDSA-N |
Isomeric SMILES |
C(CC#N)C[C@H](C(=O)O)N |
Canonical SMILES |
C(CC#N)CC(C(=O)O)N |
Origin of Product |
United States |
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